ethyl(1H-indol-5-ylmethyl)amine
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Overview
Description
Mechanism of Action
Target of Action
Indole derivatives are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives can have various effects depending on their specific structure and the receptors they interact with .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl(1H-indol-5-ylmethyl)amine are not fully understood due to limited research. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Amines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(1H-indol-5-ylmethyl)amine can be achieved through several methods. One common approach involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amine . Another method involves the reductive coupling reaction of aldehydes with primary amines, followed by further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl(1H-indol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce dihydroindoles .
Scientific Research Applications
Ethyl(1H-indol-5-ylmethyl)amine has several scientific research applications:
Comparison with Similar Compounds
Ethyl(1H-indol-5-ylmethyl)amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
These compounds share the indole ring system but differ in their functional groups and biological activities. This compound is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-11-10(7-9)5-6-13-11/h3-7,12-13H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJXQBVMPJAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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